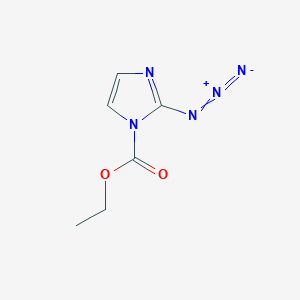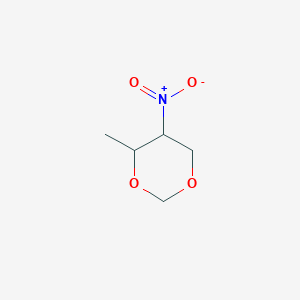silane CAS No. 62589-64-4](/img/structure/B14515770.png)
[(4-Iodophenoxy)methyl](trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenoxy)methylsilane is an organosilicon compound with the molecular formula C10H15IO4Si . This compound is characterized by the presence of an iodophenoxy group attached to a silicon atom through a methylene bridge, with three methoxy groups also bonded to the silicon. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Iodophenoxy)methylsilane can be synthesized through the reaction of 4-iodophenol with chloromethyltrimethoxysilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the iodophenoxy group .
Industrial Production Methods
In an industrial setting, the synthesis of (4-Iodophenoxy)methylsilane can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenoxy)methylsilane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Various substituted phenoxy derivatives.
Oxidation and Reduction: Iodophenol derivatives with altered oxidation states.
Scientific Research Applications
(4-Iodophenoxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of (4-Iodophenoxy)methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The iodophenoxy group can also interact with various molecular targets, depending on the specific application. For example, in drug delivery systems, the compound can facilitate the attachment of therapeutic agents to silicon-based carriers, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon, lacking the iodophenoxy group.
Methyltrimethoxysilane: Contains a methyl group instead of the iodophenoxy group, used in similar applications but with different reactivity.
Uniqueness
(4-Iodophenoxy)methylsilane is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and bonding characteristics.
Properties
CAS No. |
62589-64-4 |
|---|---|
Molecular Formula |
C10H15IO4Si |
Molecular Weight |
354.21 g/mol |
IUPAC Name |
(4-iodophenoxy)methyl-trimethoxysilane |
InChI |
InChI=1S/C10H15IO4Si/c1-12-16(13-2,14-3)8-15-10-6-4-9(11)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
YIJRJZHJNQBYJU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](COC1=CC=C(C=C1)I)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
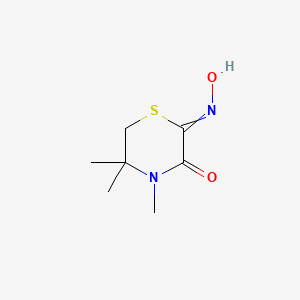
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

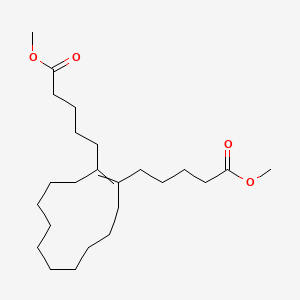

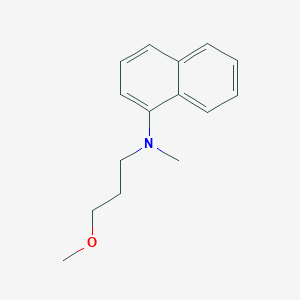


![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
